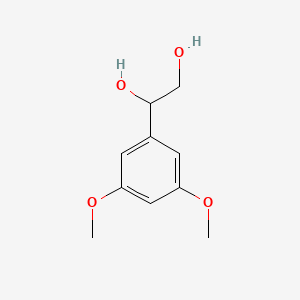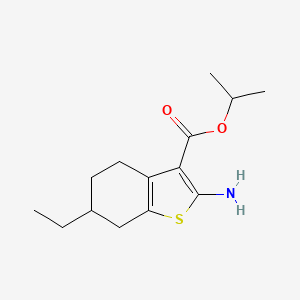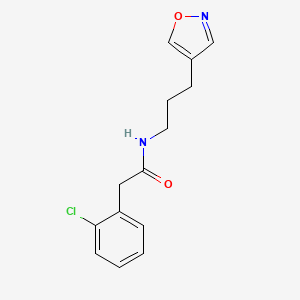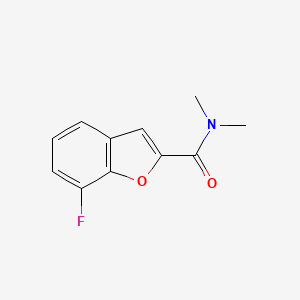
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol, also known as Mescaline-N,N-dimethylglycinate, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in research. This compound is a derivative of mescaline, a naturally occurring psychedelic compound found in certain cacti. In
科学研究应用
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have psychedelic effects similar to mescaline, which could be useful in studying the neurobiological mechanisms underlying altered states of consciousness. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of certain psychiatric disorders, such as depression and anxiety.
作用机制
The mechanism of action of 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol is not fully understood. However, it is believed to act on the serotonergic system in a similar manner to other psychedelic compounds. Specifically, it is thought to bind to serotonin receptors in the brain, leading to altered states of consciousness and changes in mood and perception.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol has been shown to have a number of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. Additionally, this compound has been shown to have potential neuroprotective effects, which could be useful in the treatment of certain neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol in lab experiments is that it has been shown to have similar effects to mescaline, but is easier to synthesize and work with in a laboratory setting. Additionally, this compound has potential therapeutic applications, which could be useful in developing new treatments for certain psychiatric disorders. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol. One potential avenue of research is to further explore its potential therapeutic applications, particularly in the treatment of depression and anxiety. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on the brain. Finally, future research could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
合成方法
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form 3,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced using sodium borohydride to form 3,5-dimethoxyphenyl-2-nitropropane. The final step involves the reaction of 3,5-dimethoxyphenyl-2-nitropropane with formaldehyde and dimethylamine to form 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol.
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5,10-12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEMBNZYUKTIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CO)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-acetyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771715.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2771716.png)
![ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2771719.png)
![Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B2771722.png)

![N-(2-chlorobenzyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)


![(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2771730.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2771733.png)

